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Compound of Interest

Compound Name: 1-(Quinolin-4-yl)ethanone

Cat. No.: B1313561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-
(Quinolin-4-yl)ethanone, also known as 4-acetylquinoline. This key heterocyclic compound,

with the molecular formula C₁₁H₉NO, is a valuable building block in medicinal chemistry and

materials science. A thorough understanding of its spectroscopic signature is essential for its

identification, purity assessment, and the structural elucidation of its derivatives.

Physicochemical Properties
Basic physicochemical data for 1-(Quinolin-4-yl)ethanone is summarized below.

Property Value

Molecular Formula C₁₁H₉NO

Molecular Weight 171.19 g/mol

Appearance White powder[1]

Purity >95%[1]

Storage 2-8°C[1]

Spectroscopic Data
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A comprehensive spectroscopic analysis is critical for the unambiguous identification and

characterization of 1-(Quinolin-4-yl)ethanone. The following sections detail the expected data

from key spectroscopic techniques. While a complete experimental dataset for 1-(Quinolin-4-
yl)ethanone is not readily available in the public domain, the following data is compiled from

analyses of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of 1-(Quinolin-4-yl)ethanone is expected

to show distinct signals for the aromatic protons of the quinoline ring system and the methyl

protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing

nature of the nitrogen atom and the carbonyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique

carbon environments within the molecule. The carbonyl carbon is expected to have the most

downfield chemical shift.

Table 1: Predicted NMR Data for 1-(Quinolin-4-yl)ethanone

¹H NMR
Predicted Chemical Shift (δ,

ppm)
Multiplicity

CH₃ (acetyl) ~2.7 Singlet

Aromatic H 7.5 - 9.0 Multiplets/Doublets

¹³C NMR
Predicted Chemical Shift (δ,

ppm)

CH₃ (acetyl) ~25-30

Aromatic C 120 - 150

C=O (carbonyl) >195

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for 1-(Quinolin-4-yl)ethanone

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C=O Stretch (Aryl Ketone) 1680 - 1690 Strong

C=C Stretch (Aromatic) 1500 - 1600 Medium-Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium-Weak

C-N Stretch 1300 - 1400 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation. For a related compound, 1-

(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion peak is observed as the base peak,

indicating the stability of the quinoline ring system. A similar stability would be expected for 1-
(Quinolin-4-yl)ethanone.

Table 3: Predicted Mass Spectrometry Data for 1-(Quinolin-4-yl)ethanone

Ion Predicted m/z Description

[M]⁺ 171 Molecular Ion

[M-CH₃]⁺ 156 Loss of a methyl radical

[M-COCH₃]⁺ 128 Loss of an acetyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic compounds like quinoline derivatives typically exhibit strong absorption in the UV
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region. The spectrum is expected to show multiple absorption bands corresponding to π → π*

transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for 1-(Quinolin-4-yl)ethanone in Ethanol

Transition Predicted λmax (nm)

π → π ~220-240

π → π ~270-290

n → π* ~310-330

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 1-
(Quinolin-4-yl)ethanone.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 1-(Quinolin-4-yl)ethanone in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved by gentle vortexing.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 1-(Quinolin-4-yl)ethanone sample onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: FT-IR spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Acquisition and Processing:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The software will automatically ratio the sample spectrum to the background spectrum to

produce the infrared absorption spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 1-(Quinolin-4-yl)ethanone (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Capillary Voltage: Typically 3-5 kV.

Nebulizer Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatograph.

Acquire the mass spectrum.

UV-Vis Spectroscopy
Sample Preparation:
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Prepare a stock solution of 1-(Quinolin-4-yl)ethanone of a known concentration in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Instrument Parameters:

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

Wavelength Range: Scan from 200 to 800 nm.

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Data Acquisition:

Record the absorbance spectrum of the sample at different concentrations.

Identify the wavelength of maximum absorbance (λmax).

Workflow and Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 1-(Quinolin-4-yl)ethanone.
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Caption: Workflow for the Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-(Quinolin-4-yl)ethanone, CasNo.60814-30-4 ENAO Chemical Co, Limited China
(Mainland) [enao.lookchem.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Quinolin-4-
yl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313561#spectroscopic-characterization-of-1-
quinolin-4-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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